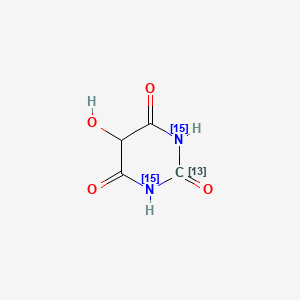
5-hydroxy-(213C,1,3-15N2)1,3-diazinane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-hydroxy-(213C,1,3-15N2)1,3-diazinane-2,4,6-trione is a chemically stable organic compound with the molecular formula C3[13C]H4[15N]2O4 . It is a dimeric form of uric acid where nitrogen atoms and part of the carbon atoms are replaced by isotopes carbon-13 and nitrogen-15 . This compound appears as a white crystalline powder and is soluble in water and organic solvents . Due to its isotopic labeling, this compound is widely used in scientific research, particularly in nuclear magnetic resonance (NMR) studies .
準備方法
5-hydroxy-(213C,1,3-15N2)1,3-diazinane-2,4,6-trione can be synthesized using isotopically labeled starting materials . The synthesis involves reacting isotopically labeled compounds with uric acid or its derivatives, followed by crystallization and purification to obtain the target product . Industrial production methods typically involve the use of closed growth chambers and hydroponic nutrient supply to achieve high degrees of isotopic enrichment . For instance, 13C-labeling can be achieved by growing plants in a 13CO2 atmosphere, while 15N-labeling requires 15N-containing salts in the nutrient solution .
化学反応の分析
5-hydroxy-(213C,1,3-15N2)1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of alloxan .
科学的研究の応用
5-hydroxy-(213C,1,3-15N2)1,3-diazinane-2,4,6-trione has numerous applications in scientific research. It is commonly used as an internal standard in NMR studies to determine the relative abundance of isotopes in samples . Additionally, it is employed in isotope tracing studies and isotope exchange reactions . In biology and medicine, this compound is used to study metabolic pathways and to test nutritional vitamin E status. In the environmental field, it serves as a standard for detecting pollutants in air, water, soil, sediment, and food.
作用機序
The mechanism of action of 5-hydroxy-(213C,1,3-15N2)1,3-diazinane-2,4,6-trione involves its participation in redox cycles . When reduced, it forms dialuric acid, which can be re-oxidized back to alloxan, generating reactive oxygen species (ROS) such as superoxide radicals and hydrogen peroxide . These ROS can further react to form highly reactive hydroxyl radicals through the Fenton reaction . The generation of ROS and the subsequent increase in cytosolic calcium concentration lead to the rapid destruction of cells .
類似化合物との比較
5-hydroxy-(213C,1,3-15N2)1,3-diazinane-2,4,6-trione is unique due to its isotopic labeling, which makes it particularly useful in NMR studies and isotope tracing experiments . Similar compounds include 5-Hydroxybarbituric Acid-13C,15N2, 2,4,5,6-Pyrimidinetetrol-13C,15N2, and 5,6-Dihydroxyuracil-13C,15N2. These compounds share similar chemical structures and isotopic labeling but differ in their specific applications and reactivity.
特性
IUPAC Name |
5-hydroxy-(213C,1,3-15N2)1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O4/c7-1-2(8)5-4(10)6-3(1)9/h1,7H,(H2,5,6,8,9,10)/i4+1,5+1,6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEWMNTVZPFPQI-VMGGCIAMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=O)NC(=O)NC1=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(C(=O)[15NH][13C](=O)[15NH]C1=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391053-76-1 |
Source


|
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1391053-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Methyl-2-([7-[(3-methyl-1,3-thiazolidin-2-ylidene)methyl]-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-4,5-dihydro-1,3-thiazol-3-ium iodide](/img/structure/B587620.png)

![1-[4-[2,2,3,3,5,5,6,6-Octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-3,4-dihydro-2H-quinoline-2,7-diol](/img/structure/B587625.png)

![2-[4-(Methylsulfinyl)butyl]-1,3-dioxolane-d5](/img/new.no-structure.jpg)


![2-[4-(Methylsulfinyl)butyl]-1,3-dioxolane](/img/structure/B587635.png)

